molecular formula C30H41ClN2O4 B2747189 2-((1-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride CAS No. 1217714-29-8

2-((1-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride

Cat. No. B2747189
CAS RN: 1217714-29-8
M. Wt: 529.12
InChI Key: WIGUREPHWPECQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride is a useful research compound. Its molecular formula is C30H41ClN2O4 and its molecular weight is 529.12. The purity is usually 95%.
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Scientific Research Applications

Luminescent Properties and Photo-induced Electron Transfer Research on similar naphthalimide compounds with piperazine substituents, including derivatives like 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione hydrochloride, highlights their luminescent properties and photo-induced electron transfer capabilities. These characteristics make them suitable for applications such as fluorescence probes and in studies of electron transfer mechanisms. The fluorescence of such compounds can be quenched through the photo-induced electron transfer (PET) process, which can be controlled by protonation or quaternization of the alkylated amine donor, offering potential for sensitive pH probes and fluorescence-based sensors (Gan et al., 2003).

Synthesis of Tetrahydroquinolinone and Nicotinonitrile Derivatives Novel rearrangement reactions have been observed in reactions of enaminonitrile with 1,3-cyclohexanedione derivatives, leading to the formation of 2-piperidinyl-tetrahydroquinolinones. Such reactions demonstrate the compound's utility in synthetic chemistry for generating novel heterocyclic structures, which may have further applications in developing pharmacologically active molecules (Moustafa et al., 2011).

Halocyclization and Synthesis of Thiazolyl Derivatives Halocyclization reactions of compounds containing the 2-((1-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione structure have shown to produce hydrohalides and thiazolyl derivatives. This indicates potential applications in synthetic organic chemistry for the creation of novel molecules with possible antimicrobial, antifungal, or anticancer activities (Zborovskii et al., 2011).

properties

IUPAC Name

2-[[1-[2-hydroxy-3-(3,3,5-trimethylcyclohexyl)oxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N2O4.ClH/c1-20-14-24(16-30(2,3)15-20)36-19-23(33)18-31-12-10-21(11-13-31)17-32-28(34)25-8-4-6-22-7-5-9-26(27(22)25)29(32)35;/h4-9,20-21,23-24,33H,10-19H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGUREPHWPECQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OCC(CN2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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